SC-51322

説明

特性

IUPAC Name |

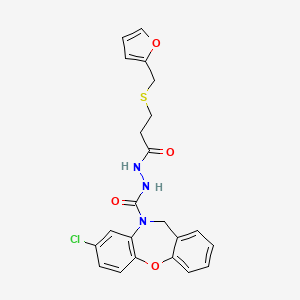

3-chloro-N'-[3-(furan-2-ylmethylsulfanyl)propanoyl]-6H-benzo[b][1,4]benzoxazepine-5-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20ClN3O4S/c23-16-7-8-20-18(12-16)26(13-15-4-1-2-6-19(15)30-20)22(28)25-24-21(27)9-11-31-14-17-5-3-10-29-17/h1-8,10,12H,9,11,13-14H2,(H,24,27)(H,25,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQBVTZDISUKDSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2OC3=C(N1C(=O)NNC(=O)CCSCC4=CC=CO4)C=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20ClN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10433022 | |

| Record name | 3-Chloro-N'-[3-(furan-2-ylmethylsulfanyl)propanoyl]-6H-benzo[b][1,4]benzoxazepine-5-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10433022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

457.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146032-79-3 | |

| Record name | 3-Chloro-N'-[3-(furan-2-ylmethylsulfanyl)propanoyl]-6H-benzo[b][1,4]benzoxazepine-5-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10433022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Chloro-dibenz[b,f][1,4]oxazepine-10(11H)-carboxylic acid 2-[3-[(2-furanylmethyl)thio]-1-oxopropyl]hydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

SC-51322 mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of SC-51322

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a notable small molecule that has been investigated for its analgesic and anti-inflammatory properties. Its mechanism of action is complex, with research pointing towards a dual antagonism of the prostaglandin (B15479496) E2 (PGE2) receptor EP1 and inhibition of microsomal prostaglandin E synthase-1 (mPGES-1). This dual activity positions this compound as a significant tool for studying the intricate pathways of inflammation and pain. This document provides a comprehensive overview of the core mechanism of action of this compound, presenting quantitative data, detailed experimental protocols, and visual diagrams of the relevant signaling pathways and experimental workflows.

Introduction

Prostaglandin E2 (PGE2) is a key mediator of inflammation, pain, and fever.[1] Its synthesis is initiated from arachidonic acid by cyclooxygenase (COX) enzymes, which produce prostaglandin H2 (PGH2).[2] PGH2 is then converted to PGE2 by terminal prostaglandin E synthases (PGES).[1] The inducible isoform, microsomal prostaglandin E synthase-1 (mPGES-1), is functionally coupled with COX-2 and is a prime target for anti-inflammatory drugs.[3] Downstream, PGE2 exerts its effects by binding to four G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4. This compound has been identified as both a potent and selective antagonist of the EP1 receptor and as an inhibitor of mPGES-1, offering a multi-pronged approach to modulating PGE2-driven pathology.[4]

Quantitative Data Summary

The inhibitory and antagonistic activities of this compound have been quantified in various assays. The following table summarizes the key quantitative data available for this compound and related compounds for comparative purposes.

| Compound | Target | Assay Type | Value | Reference |

| This compound | Prostaglandin E2 Receptor 1 (EP1) | pA2 | 8.1 | [4] |

| Compound I | human mPGES-1 | IC50 | 58 nM | [5] |

| Compound II | human mPGES-1 | IC50 | ~580 nM | [5] |

| Compound II | rat mPGES-1 | IC50 | ~5800 nM | [5] |

| mPGES1-IN-3 | mPGES-1 enzyme | IC50 | 8 nM | [6] |

| mPGES1-IN-3 | A549 cell-based | IC50 | 16.24 nM | [6] |

| mPGES1-IN-3 | human whole blood | IC50 | 249.9 nM | [6] |

| Vipoglanstat | mPGES-1 | IC50 | ~1 nM | [7] |

| MK-886 | mPGES-1 | IC50 | 1.6 µM | [8] |

| NS-398 | mPGES-1 | IC50 | 20 µM | [8] |

Signaling Pathways

The mechanism of action of this compound can be understood through its interaction with the prostaglandin E2 synthesis and signaling pathway.

Prostaglandin E2 Synthesis Pathway

The synthesis of PGE2 is a critical inflammatory cascade. This compound intervenes in this pathway by inhibiting the mPGES-1 enzyme.

Caption: Prostaglandin E2 synthesis pathway and the inhibitory action of this compound on mPGES-1.

Prostaglandin E2 Downstream Signaling

PGE2 mediates its effects through various EP receptors. This compound also acts as an antagonist at the EP1 receptor, blocking downstream signaling.

Caption: Downstream signaling of PGE2 and the antagonistic effect of this compound on the EP1 receptor.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments related to the investigation of this compound's mechanism of action.

In Vitro mPGES-1 Inhibition Assay

This protocol outlines a method to determine the in vitro inhibitory activity of compounds against human mPGES-1.

Objective: To determine the IC50 value of a test compound for the inhibition of mPGES-1.

Materials:

-

Human mPGES-1 enzyme

-

Prostaglandin H2 (PGH2) substrate

-

Test compound (e.g., this compound)

-

Reaction buffer

-

SnCl2 (to stop the reaction)

-

PGE2 enzyme immunoassay (EIA) kit

Procedure:

-

Pre-incubate the mPGES-1 enzyme with varying concentrations of the test compound for 15 minutes at room temperature.[8]

-

Initiate the enzymatic reaction by adding PGH2 (1 µM final concentration).[8]

-

Allow the reaction to proceed for 30 seconds.[8]

-

Stop the reaction by adding SnCl2.[8]

-

Quantify the amount of PGE2 produced using a PGE2 EIA kit.[8]

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control.

-

Determine the IC50 value by fitting the dose-response data to a suitable model using software such as GraphPad Prism.[8]

Caption: Workflow for an in vitro mPGES-1 inhibition assay.

In Vivo Inflammatory Pain Model

This protocol describes a common in vivo model to assess the analgesic and anti-inflammatory effects of a test compound.

Objective: To evaluate the efficacy of a test compound in reducing inflammatory pain in a rodent model.

Model: Carrageenan-induced paw edema in rats or mice.[9]

Materials:

-

Rodents (rats or mice)

-

Carrageenan solution

-

Test compound (e.g., this compound)

-

Vehicle control

-

Paw volume measurement device (plethysmometer)

-

Analgesia testing equipment (e.g., von Frey filaments for mechanical allodynia, radiant heat source for thermal hyperalgesia)

Procedure:

-

Administer the test compound or vehicle to the animals at a predetermined time before inducing inflammation.

-

Inject carrageenan into the plantar surface of the hind paw to induce localized inflammation and edema.[9]

-

Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4 hours post-carrageenan injection) to assess edema.

-

Assess pain responses, such as mechanical withdrawal threshold and thermal withdrawal latency, at the same time points.

-

Compare the results from the test compound-treated group to the vehicle-treated group to determine the anti-inflammatory and analgesic effects.

Caption: Experimental workflow for an in vivo inflammatory pain model.

Conclusion

This compound presents a compelling profile with dual activity as an EP1 receptor antagonist and an mPGES-1 inhibitor. This technical guide has provided a detailed overview of its mechanism of action, supported by quantitative data, signaling pathway diagrams, and experimental protocols. The multifaceted nature of this compound's interactions within the prostaglandin E2 pathway underscores the complexity of inflammatory and pain processes and highlights the potential for developing novel therapeutics with targeted mechanisms. Further research is warranted to fully elucidate the relative contributions of its dual actions in various physiological and pathological contexts.

References

- 1. Prostaglandin E2 synthesis and secretion: the role of PGE2 synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cyclooxygenases 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Location of Inhibitor Binding Sites in the Human Inducible Prostaglandin E Synthase, MPGES1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Identification of Key Residues Determining Species Differences in Inhibitor Binding of Microsomal Prostaglandin E Synthase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Novel human mPGES-1 inhibitors identified through structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Models of Pain - Recognition and Alleviation of Pain in Laboratory Animals - NCBI Bookshelf [ncbi.nlm.nih.gov]

In-Depth Technical Guide: SC-51322, a Potent and Selective EP1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

SC-51322 is a potent and selective antagonist of the prostaglandin (B15479496) E2 (PGE2) receptor subtype 1 (EP1).[1][2] Prostaglandins are critical lipid mediators involved in a wide array of physiological and pathological processes, including inflammation, pain, and cancer.[3] PGE2, a key product of the cyclooxygenase (COX) pathway, exerts its diverse effects through four G protein-coupled receptor (GPCR) subtypes: EP1, EP2, EP3, and EP4.[4][5][6] The EP1 receptor, upon activation by PGE2, couples to the Gq protein, leading to the activation of phospholipase C (PLC) and a subsequent increase in intracellular calcium levels.[7] This signaling cascade has been implicated in the modulation of neuronal activity, smooth muscle contraction, and cellular growth.[8]

The selective blockade of the EP1 receptor by antagonists like this compound offers a targeted therapeutic approach to mitigate the detrimental effects of PGE2 signaling in various disease states, potentially avoiding the side effects associated with non-selective COX inhibitors.[1] This technical guide provides a comprehensive overview of the core function of this compound, including its binding affinity, selectivity, and in vivo efficacy. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are provided to support further research and drug development efforts.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and other relevant EP1 receptor antagonists.

Table 1: Binding Affinity and Potency of EP1 Receptor Antagonists

| Compound | Parameter | Species/System | Value | Reference(s) |

| This compound | pA2 | Guinea Pig Ileum | 8.1 | [2][9] |

| ONO-8711 | Ki | Human EP1 | 0.6 nM | [10] |

| Ki | Mouse EP1 | 1.7 nM | [10] | |

| SC-51089 | Ki | EP1 | 1.3 µM | [11] |

| pA2 | Guinea Pig Ileum | 6.5 | [12] |

Table 2: In Vivo Efficacy of EP1 Receptor Antagonists

| Compound | Assay | Species | ED50 | Reference(s) |

| This compound | Acetic Acid-Induced Writhing | Mouse | 0.9 mg/kg (p.o.) | [2] |

| SC-51089 | Acetic Acid-Induced Writhing | Rodent | 6.8 mg/kg | [12] |

Table 3: Selectivity Profile of EP1 Receptor Antagonists

| Compound | Receptor | Ki (µM) | Reference(s) |

| SC-51089 | EP1 | 1.3 | [11] |

| TP | 11.2 | [11] | |

| EP3 | 17.5 | [11] | |

| FP | 61.1 | [11] | |

| EP2 | >100 | [11] | |

| EP4 | >100 | [11] | |

| ONO-8711 | EP1 (human) | 0.0006 | [10] |

| EP1 (mouse) | 0.0017 | [10] |

Signaling Pathways

The EP1 receptor is a Gq-coupled GPCR. Upon binding of its endogenous ligand, PGE2, the receptor undergoes a conformational change that activates the heterotrimeric G protein. The Gαq subunit then activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytosol. The elevated intracellular calcium, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates downstream targets, leading to various cellular responses. This compound acts by competitively binding to the EP1 receptor, thereby preventing PGE2 from initiating this signaling cascade.

Figure 1: EP1 Receptor Signaling Pathway and Mechanism of Action of this compound.

Experimental Protocols

Radioligand Binding Assay for EP1 Receptor

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the EP1 receptor.

Materials:

-

HEK293 cells stably expressing the human EP1 receptor

-

Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

-

[3H]-PGE2 (radioligand)

-

Unlabeled PGE2 (for non-specific binding determination)

-

This compound (test compound)

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4)

-

Scintillation cocktail

-

Glass fiber filters (e.g., Whatman GF/B)

-

Polyethyleneimine (PEI) solution (0.5%)

Procedure:

-

Membrane Preparation:

-

Harvest HEK293-EP1 cells and homogenize in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Resuspend the membrane pellet in fresh buffer and repeat the centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: 50 µL of assay buffer, 50 µL of [3H]-PGE2 (at a concentration near its Kd), and 100 µL of membrane preparation.

-

Non-specific Binding: 50 µL of unlabeled PGE2 (at a high concentration, e.g., 10 µM), 50 µL of [3H]-PGE2, and 100 µL of membrane preparation.

-

Competitive Binding: 50 µL of this compound at various concentrations, 50 µL of [3H]-PGE2, and 100 µL of membrane preparation.

-

-

Incubate the plate at room temperature for 60-90 minutes.

-

-

Filtration and Counting:

-

Pre-soak glass fiber filters in 0.5% PEI solution.

-

Rapidly filter the contents of each well through the pre-soaked filters using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of specific [3H]-PGE2 binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Figure 2: Workflow for Radioligand Binding Assay.

Isolated Guinea Pig Ileum Functional Assay

This ex vivo assay assesses the functional antagonism of this compound on PGE2-induced smooth muscle contraction.

Materials:

-

Male Dunkin-Hartley guinea pig (250-350 g)

-

Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, Glucose 5.6)

-

PGE2

-

This compound

-

Organ bath system with isometric force transducer

Procedure:

-

Tissue Preparation:

-

Humanely euthanize the guinea pig.

-

Isolate a segment of the terminal ileum and place it in oxygenated (95% O2 / 5% CO2) Tyrode's solution at 37°C.

-

Clean the ileum segment of adhering mesenteric tissue and flush the lumen with Tyrode's solution.

-

Cut the ileum into 2-3 cm segments.

-

-

Organ Bath Setup:

-

Mount a segment of the ileum in an organ bath containing oxygenated Tyrode's solution at 37°C.

-

Apply a resting tension of 1 g and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.

-

-

Assay Protocol:

-

Obtain a cumulative concentration-response curve for PGE2 by adding increasing concentrations of PGE2 to the organ bath and recording the contractile response.

-

Wash the tissue extensively until the baseline is restored.

-

Incubate the tissue with a single concentration of this compound for a predetermined time (e.g., 30 minutes).

-

In the presence of this compound, obtain a second cumulative concentration-response curve for PGE2.

-

-

Data Analysis:

-

Plot the contractile response as a percentage of the maximum response to PGE2 against the log concentration of PGE2.

-

Determine the EC50 values for PGE2 in the absence and presence of this compound.

-

Calculate the dose ratio (the ratio of the EC50 of PGE2 in the presence of the antagonist to the EC50 in its absence).

-

Construct a Schild plot (log(dose ratio - 1) vs. log[antagonist concentration]) to determine the pA2 value, which is a measure of the antagonist's potency. A linear Schild plot with a slope of unity is indicative of competitive antagonism.

-

Figure 3: Workflow for Isolated Guinea Pig Ileum Functional Assay.

Acetic Acid-Induced Writhing Test in Mice

This in vivo model is used to evaluate the analgesic properties of this compound against visceral pain.

Materials:

-

Male Swiss albino mice (20-25 g)

-

Acetic acid solution (0.6% in saline)

-

This compound

-

Vehicle (e.g., 0.5% carboxymethylcellulose (CMC) in water, or 10% DMSO/10% Tween 80/80% saline)

-

Positive control (e.g., indomethacin)

Procedure:

-

Animal Acclimatization and Grouping:

-

Acclimatize mice to the laboratory conditions for at least one week.

-

Fast the mice overnight before the experiment with free access to water.

-

Randomly divide the mice into groups (e.g., vehicle control, positive control, and different dose groups of this compound).

-

-

Drug Administration:

-

Administer this compound or the vehicle orally (p.o.) to the respective groups 30-60 minutes before the induction of writhing.

-

-

Induction of Writhing:

-

Administer 0.6% acetic acid solution intraperitoneally (i.p.) at a volume of 10 mL/kg.

-

-

Observation:

-

Immediately after the acetic acid injection, place each mouse in an individual observation chamber.

-

After a 5-minute latency period, count the number of writhes (abdominal constrictions, stretching of the hind limbs, and arching of the back) for a period of 10-20 minutes.

-

-

Data Analysis:

-

Calculate the mean number of writhes for each group.

-

Determine the percentage of inhibition of writhing for each treatment group compared to the vehicle control group using the formula: % Inhibition = [(Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group] x 100.

-

Calculate the ED50 value (the dose that produces 50% of the maximum analgesic effect).

-

Calcium Mobilization Assay

This in vitro cell-based assay measures the ability of this compound to block EP1 receptor-mediated increases in intracellular calcium.

Materials:

-

HEK293 cells stably expressing the human EP1 receptor

-

Cell culture medium

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)

-

PGE2

-

This compound

-

Fluorescence plate reader with liquid handling capabilities (e.g., FlexStation)

Procedure:

-

Cell Plating:

-

Seed HEK293-EP1 cells into a black-walled, clear-bottom 96-well plate and grow to confluence.

-

-

Dye Loading:

-

Wash the cells with assay buffer.

-

Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions (e.g., incubate with Fluo-4 AM for 60 minutes at 37°C).

-

Wash the cells to remove excess dye.

-

-

Assay Protocol:

-

Place the plate in the fluorescence plate reader.

-

Add this compound at various concentrations to the wells and incubate for a short period.

-

Establish a baseline fluorescence reading.

-

Add PGE2 (at a concentration that elicits a submaximal response, e.g., EC80) to the wells and immediately measure the change in fluorescence over time.

-

-

Data Analysis:

-

The increase in fluorescence intensity corresponds to the increase in intracellular calcium.

-

Plot the peak fluorescence response against the log concentration of this compound.

-

Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the PGE2-induced calcium response.

-

Figure 4: Workflow for Calcium Mobilization Assay.

c-Fos Immunohistochemistry in Rat Spinal Cord

This protocol can be used to assess the effect of an EP1 antagonist on neuronal activation in the spinal cord in a pain model.

Materials:

-

Rats subjected to a pain model (e.g., chronic constriction injury) and treated with an EP1 antagonist or vehicle.

-

4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS)

-

Cryoprotectant solution (e.g., 30% sucrose (B13894) in PBS)

-

Blocking solution (e.g., 10% normal goat serum in PBS with 0.3% Triton X-100)

-

Primary antibody: rabbit anti-c-Fos

-

Secondary antibody: biotinylated goat anti-rabbit IgG

-

Avidin-biotin-peroxidase complex (ABC) reagent

-

3,3'-Diaminobenzidine (DAB) substrate kit

-

Microscope slides

-

Mounting medium

Procedure:

-

Tissue Preparation:

-

Two hours after the final behavioral testing, deeply anesthetize the rats and perfuse transcardially with saline followed by 4% PFA.

-

Dissect the lumbar spinal cord and post-fix in 4% PFA overnight at 4°C.

-

Cryoprotect the tissue by immersing it in 30% sucrose in PBS until it sinks.

-

Freeze the tissue and cut 30-40 µm thick sections on a cryostat.

-

-

Immunohistochemistry:

-

Wash the free-floating sections in PBS.

-

Incubate the sections in blocking solution for 1-2 hours at room temperature.

-

Incubate the sections with the primary anti-c-Fos antibody overnight at 4°C.

-

Wash the sections in PBS and incubate with the biotinylated secondary antibody for 1-2 hours at room temperature.

-

Wash the sections and incubate with the ABC reagent for 1 hour at room temperature.

-

Develop the peroxidase reaction using a DAB substrate kit, resulting in a brown precipitate in c-Fos positive nuclei.

-

-

Analysis:

-

Mount the sections on slides, dehydrate, and coverslip.

-

Examine the sections under a light microscope and count the number of c-Fos-immunoreactive neurons in specific laminae of the spinal cord dorsal horn.

-

Compare the number of c-Fos positive cells between the antagonist-treated and vehicle-treated groups.

-

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the EP1 receptor in various physiological and pathophysiological processes. Its high potency and selectivity make it a promising lead compound for the development of novel therapeutics for the treatment of pain, inflammation, and other conditions where EP1 receptor signaling is dysregulated. The detailed protocols and data presented in this guide are intended to facilitate further research into the mechanism of action and therapeutic potential of this compound and other EP1 receptor antagonists.

References

- 1. Microglial inhibition of neuroprotection by antagonists of the EP1 prostaglandin E2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A Review of Prostanoid Receptors: Expression, Characterization, Regulation, and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural insights into selective and dual antagonism of EP2 and EP4 prostaglandin receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. link.springer.com [link.springer.com]

- 6. Quantitative analysis of concentration-response curves for precipitated abstinence responses in the opiate-dependent guinea pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of human glioma cell growth by a PHS-2 inhibitor, NS398, and a prostaglandin E receptor subtype EP1-selective antagonist, SC51089 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound | EP1 antagonist | Probechem Biochemicals [probechem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. tribioscience.com [tribioscience.com]

- 12. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]

SC-51322: A Technical Guide to Prostaglandin E2 Pathway Inhibition via the EP1 Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin (B15479496) E2 (PGE2) is a principal mediator of inflammation and pain, exerting its diverse physiological and pathological effects through interaction with four G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4.[1] Each receptor subtype is coupled to distinct intracellular signaling cascades, leading to a variety of cellular responses. The EP1 receptor, in particular, has been identified as a key player in nociception and certain inflammatory processes. SC-51322 is a potent and selective antagonist of the PGE2 EP1 receptor, making it a valuable tool for investigating the role of this specific pathway and a potential therapeutic agent for pain management.[2][3] This technical guide provides an in-depth overview of this compound, its mechanism of action, and relevant experimental protocols for its study.

Mechanism of Action: Inhibition of the PGE2-EP1 Signaling Pathway

This compound functions as a competitive antagonist at the EP1 receptor. The binding of PGE2 to the EP1 receptor typically initiates a signaling cascade through its coupling with Gq proteins.[4] This activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This elevation in intracellular calcium and activation of PKC are central to the downstream effects of EP1 receptor stimulation, which can include the modulation of ion channel activity, gene expression, and cellular proliferation.[5][6]

By competitively binding to the EP1 receptor, this compound prevents the conformational changes necessary for Gq protein activation, thereby inhibiting the entire downstream signaling cascade. This blockade of PLC activation and subsequent calcium mobilization and PKC stimulation underlies the pharmacological effects of this compound, including its observed analgesic properties.[2]

Quantitative Data

The potency and selectivity of this compound as an EP1 receptor antagonist have been quantified in various studies. The following tables summarize the key quantitative data available for this compound.

| Parameter | Value | Species/System | Reference |

| pA2 | 8.1 | Not Specified | [2][3] |

| Ki | 13.8 nM | Not Specified |

Table 1: Potency of this compound at the EP1 Receptor. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. The Ki value represents the inhibition constant.

Experimental Protocols

In Vitro: Reporter Gene Assay for EP1 Receptor Antagonism

This protocol is adapted from a method used to characterize EP1 receptor antagonists in a high-throughput screening format.

Objective: To determine the antagonist activity of this compound at the EP1 receptor by measuring the inhibition of agonist-induced reporter gene expression.

Cell Line: Human Embryonic Kidney (HEK293) cells stably co-expressing the human EP1 receptor and a reporter construct, such as cyclic AMP response element (CRE) or nuclear factor of activated T-cells (NFAT) response element driving the expression of a reporter gene (e.g., luciferase or alkaline phosphatase).

Materials:

-

HEK293 cells co-expressing the EP1 receptor and a suitable reporter gene.

-

Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).

-

PGE2 (agonist).

-

This compound (antagonist).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Reporter gene assay detection reagents (specific to the reporter gene used).

-

96-well or 384-well microplates.

Procedure:

-

Cell Plating: Seed the HEK293-EP1 reporter cells into microplates at a predetermined density and allow them to adhere overnight.

-

Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a stock solution of PGE2 at a concentration known to elicit a submaximal response (e.g., EC80).

-

Antagonist Incubation: Remove the culture medium from the cells and add the diluted this compound solutions. Incubate for a predetermined period (e.g., 30 minutes) at 37°C.

-

Agonist Stimulation: Add the PGE2 solution to the wells containing the antagonist and to control wells (agonist only).

-

Incubation: Incubate the plates for a period sufficient to allow for reporter gene expression (e.g., 4-6 hours) at 37°C.

-

Signal Detection: Lyse the cells (if necessary, depending on the reporter) and add the appropriate detection reagents according to the manufacturer's instructions.

-

Data Acquisition: Measure the reporter signal (e.g., luminescence or fluorescence) using a plate reader.

-

Data Analysis: Plot the agonist dose-response curves in the presence and absence of different concentrations of this compound. Calculate the pA2 or IC50 value for this compound.

In Vivo: Acetic Acid-Induced Writhing Test for Analgesia

This is a widely used model for screening peripheral analgesic activity.[7]

Objective: To evaluate the analgesic effect of this compound in a model of visceral pain.

Animal Model: Male or female Swiss albino mice (or other suitable rodent strain).

Materials:

-

This compound.

-

Vehicle for this compound (e.g., 1% Tween 80 in saline).

-

Acetic acid solution (e.g., 0.6% in saline).

-

Positive control (e.g., diclofenac (B195802) sodium).

-

Observation chambers.

Procedure:

-

Animal Acclimatization: Allow the animals to acclimate to the laboratory environment for at least one week before the experiment.

-

Grouping: Randomly divide the animals into groups (e.g., vehicle control, positive control, and different dose groups of this compound).

-

Drug Administration: Administer this compound or the vehicle intraperitoneally (i.p.) or orally (p.o.) at a predetermined time before the induction of writhing (e.g., 30-60 minutes).

-

Induction of Writhing: Inject the acetic acid solution i.p. to each animal.

-

Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber. After a short latency period (e.g., 5 minutes), count the number of writhes (a characteristic stretching and constriction of the abdomen) for a defined period (e.g., 10-20 minutes).[8]

-

Data Collection and Analysis: Record the number of writhes for each animal. Calculate the mean number of writhes for each group and determine the percentage of inhibition of writhing compared to the vehicle control group.

Visualizations

References

- 1. The prostaglandin E2 EP1 receptor mediates pain perception and regulates blood pressure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | EP1 antagonist | Probechem Biochemicals [probechem.com]

- 4. pnas.org [pnas.org]

- 5. Prostaglandin E2/EP1 signaling pathway enhances intercellular adhesion molecule 1 (ICAM-1) expression and cell motility in oral cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 7. rjptsimlab.com [rjptsimlab.com]

- 8. Analgesic Effect of Diacerein in Rats: An Acetic Acid Writhing Model Study | JCCP (Journal of Contemporary Clinical Practice) [jccpractice.com]

SC-51322: A Technical Guide to a Selective EP1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

SC-51322 is a potent and selective antagonist of the prostaglandin (B15479496) E2 (PGE2) receptor subtype 1 (EP1). This document provides a comprehensive technical overview of its chemical structure, physicochemical properties, and pharmacological characteristics. Detailed methodologies for key in vitro and in vivo assays are described, and its mechanism of action is illustrated through its interaction with the EP1 signaling pathway. This guide is intended to serve as a valuable resource for researchers and professionals involved in the fields of pharmacology, medicinal chemistry, and drug development, particularly those with an interest in prostanoid receptor modulation and the development of novel analgesic and anti-inflammatory agents.

Chemical Structure and Properties

This compound, with the IUPAC name 8-Chloro-dibenz[b,f][1][2]oxazepine-10(11H)-carboxylic acid 2-[3-[(2-furanylmethyl)thio]-1-oxopropyl]hydrazide, is a small molecule with a molecular formula of C22H20ClN3O4S and a molecular weight of 457.93 g/mol .[1] Its chemical identity is further defined by the CAS Number 146032-79-3.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | 8-Chloro-dibenz[b,f][1][2]oxazepine-10(11H)-carboxylic acid 2-[3-[(2-furanylmethyl)thio]-1-oxopropyl]hydrazide | [1] |

| CAS Number | 146032-79-3 | [1] |

| Molecular Formula | C22H20ClN3O4S | [1] |

| Molecular Weight | 457.93 g/mol | [1] |

| Appearance | White to off-white powder | |

| Melting Point | 112-114 °C | |

| Solubility | DMSO: ≥10 mg/mL | [1] |

| SMILES | Clc1ccc2Oc3ccccc3CN(C(=O)NNC(=O)CCSCc4ccco4)c2c1 | [1] |

| InChI Key | CQBVTZDISUKDSX-UHFFFAOYSA-N | [1] |

Synthesis

The synthesis of this compound involves a multi-step process. A key intermediate, 8-chloro-10,11-dihydrodibenz[b,f][1][2]oxazepine-10-carboxylic acid hydrazide, is reacted with 3-[(2-furanylmethyl)thio]propanoic acid chloride in the presence of a suitable base, such as triethylamine, in an appropriate solvent like dichloromethane. The resulting product is then purified to yield this compound.

A representative synthesis scheme is as follows:

References

An In-Depth Technical Guide to SC-51322 (CAS Number: 146032-79-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

SC-51322 is a potent and selective antagonist of the prostaglandin (B15479496) E2 (PGE2) receptor subtype 1 (EP1).[1][2][3] As a member of the prostanoid receptor family, the EP1 receptor is a G-protein coupled receptor (GPCR) involved in a variety of physiological and pathological processes, including pain, inflammation, and blood pressure regulation. This compound, by selectively blocking the EP1 receptor, has demonstrated analgesic properties in preclinical studies and serves as a valuable pharmacological tool for investigating the role of the EP1 receptor in various biological systems.[4] This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, pharmacological data, and detailed experimental protocols.

Chemical and Physical Properties

This compound is a synthetic, small-molecule compound with the chemical name 8-Chloro-2-[3-[(2-furanylmethyl)thio]-1-oxopropyl]-dibenz(Z)[b,f][4][5]oxazepine-10(11H)-carboxylic acid hydrazide. Its key chemical and physical properties are summarized in the table below.

| Property | Value |

| CAS Number | 146032-79-3 |

| Molecular Formula | C₂₂H₂₀ClN₃O₄S |

| Molecular Weight | 457.93 g/mol |

| Appearance | White to off-white powder |

| Purity | ≥98% (HPLC) |

| Solubility | Soluble to 100 mM in DMSO and to 25 mM in ethanol |

| Storage | Store at -20°C |

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effects by acting as a selective antagonist at the EP1 receptor. The EP1 receptor is coupled to the Gq family of G-proteins. Upon binding of its endogenous ligand, PGE2, the EP1 receptor activates a downstream signaling cascade. This cascade begins with the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytoplasm. The resulting increase in intracellular calcium concentration triggers various cellular responses. This compound competitively binds to the EP1 receptor, preventing PGE2 from binding and thereby inhibiting this signaling pathway.

Below is a diagram illustrating the EP1 receptor signaling pathway and the inhibitory action of this compound.

Pharmacological Data

| Parameter | Species/Assay | Value | Reference |

| Ki | Not Specified | 13.8 nM | |

| pA2 | Guinea Pig Ileum Muscle Strip Assay | 8.1 | [1][4] |

| ED50 | Mouse Acetic Acid-Induced Writhing Assay (in vivo) | 0.9 mg/kg | [4] |

Experimental Protocols

Detailed methodologies for key experiments used to characterize this compound are provided below.

Acetic Acid-Induced Writhing Test (Mouse Model of Visceral Pain)

This in vivo assay is used to evaluate the peripheral analgesic activity of a compound. Intraperitoneal injection of acetic acid induces a characteristic writhing response, which is a manifestation of visceral pain.

Experimental Workflow:

Methodology:

-

Animals: Male or female mice (e.g., Swiss albino, 20-30 g) are used. Animals are acclimatized to laboratory conditions for at least one week prior to the experiment, with free access to food and water.

-

Grouping: Animals are randomly divided into groups (n=5-10 per group), including a negative control group (e.g., saline), a vehicle control group, and one or more groups treated with different doses of this compound. A positive control group treated with a known analgesic (e.g., aspirin) may also be included.

-

Drug Administration: this compound, dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose), is administered to the test groups, typically via oral gavage or intraperitoneal (i.p.) injection. The control groups receive the vehicle alone.

-

Pre-treatment Period: A pre-treatment period, usually ranging from 30 to 60 minutes, is allowed for the absorption and distribution of the administered compound.

-

Induction of Writhing: Following the pre-treatment period, a solution of acetic acid (e.g., 0.6% v/v in saline) is injected intraperitoneally at a volume of 10 mL/kg body weight to induce the writhing response.

-

Observation: Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber. After a short latency period (e.g., 5 minutes), the number of writhes (characterized by abdominal constrictions and stretching of the hind limbs) is counted for a defined period, typically 20 minutes.

-

Data Analysis: The total number of writhes for each animal is recorded. The mean number of writhes for each group is calculated. The percentage of inhibition of writhing is calculated using the following formula: % Inhibition = [(Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group] x 100

Guinea Pig Ileum Muscle Strip Assay

This in vitro assay is used to determine the antagonist activity of a compound on smooth muscle contraction. The guinea pig ileum is sensitive to various spasmogens, including prostaglandins.

Experimental Workflow:

Methodology:

-

Tissue Preparation: A guinea pig is euthanized, and a segment of the ileum is excised and placed in a petri dish containing warm, oxygenated Tyrode's solution. The lumen is gently flushed to remove its contents.

-

Mounting: A 2-3 cm segment of the ileum is mounted in a temperature-controlled organ bath (37°C) containing Tyrode's solution, continuously bubbled with a mixture of 95% O₂ and 5% CO₂. One end of the tissue is attached to a fixed hook, and the other end is connected to an isometric force transducer to record contractions.

-

Equilibration: The tissue is allowed to equilibrate for a period of at least 60 minutes under a resting tension of approximately 1 gram. The Tyrode's solution is changed every 15-20 minutes.

-

Agonist Concentration-Response Curve (CRC): A cumulative concentration-response curve to an agonist, such as PGE2, is obtained by adding increasing concentrations of the agonist to the organ bath and recording the resulting muscle contractions.

-

Antagonist Incubation: The tissue is washed, and after it returns to baseline, a known concentration of this compound is added to the organ bath and allowed to incubate for a specific period (e.g., 30-60 minutes).

-

Repeat Agonist CRC: In the presence of this compound, the cumulative concentration-response curve to the agonist is repeated.

-

Data Analysis: The antagonistic effect of this compound is determined by the rightward shift of the agonist's concentration-response curve. The pA2 value, which is the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's EC50, is calculated using a Schild plot analysis.

Conclusion

This compound is a valuable research tool for studying the physiological and pathophysiological roles of the EP1 receptor. Its high potency and selectivity make it a suitable compound for in vitro and in vivo investigations into EP1 receptor-mediated processes, particularly in the fields of pain and inflammation research. The experimental protocols detailed in this guide provide a framework for the further pharmacological characterization of this compound and other EP1 receptor modulators. Further research is warranted to explore the full therapeutic potential of targeting the EP1 receptor with antagonists like this compound. It is important to note that publicly available data on the IC50 and pharmacokinetic properties (ADME) of this compound are limited.

References

In-Depth Technical Guide: SC-51322 for Pain and Inflammation Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

SC-51322 is a potent and selective antagonist of the Prostaglandin (B15479496) E2 (PGE2) receptor subtype 1 (EP1).[1][2] Prostaglandins are key mediators of inflammation and pain, and the EP1 receptor, in particular, plays a significant role in nociceptive signaling. By selectively blocking the EP1 receptor, this compound presents a targeted approach to analgesia and anti-inflammatory therapy, potentially avoiding the side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs). This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols for its evaluation in pain and inflammation research.

Core Concepts: Mechanism of Action

This compound exerts its effects by competitively binding to the EP1 receptor, preventing its activation by the endogenous ligand PGE2. The EP1 receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to the Gq alpha subunit (Gαq). This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The subsequent increase in cytosolic Ca2+ concentration activates various downstream effectors, contributing to neuronal sensitization and the perception of pain. By antagonizing this pathway, this compound effectively dampens the signaling cascade responsible for EP1-mediated pain and inflammation.

Signaling Pathway Diagram

Quantitative Data

This compound has demonstrated potent and selective antagonism of the EP1 receptor in preclinical studies. The following table summarizes the key quantitative data available for this compound.

| Parameter | Value | Species/Assay | Reference |

| pA2 | 8.1 | Not specified | [1][2] |

| Analgesic Effect | ED50 = 10 mg/kg (p.o.) | Phenylquinone-induced writhing in mice | [3] |

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the analgesic and anti-inflammatory properties of EP1 antagonists like this compound.

Acetic Acid-Induced Writhing Test (Analgesia)

This model assesses visceral pain by inducing abdominal constrictions (writhes) with an intraperitoneal injection of acetic acid.

Materials:

-

Male ICR mice (20-25 g)

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)

-

Acetic acid solution (0.6% in saline)

-

Stopwatch

Procedure:

-

Fast mice for 12-18 hours before the experiment with free access to water.

-

Administer this compound or vehicle orally (p.o.) at the desired doses.

-

After a set pre-treatment time (e.g., 30 or 60 minutes), inject 0.1 mL/10g of 0.6% acetic acid solution intraperitoneally (i.p.).

-

Immediately place each mouse in an individual observation cage.

-

Five minutes after the acetic acid injection, begin counting the number of writhes (a wave of contraction of the abdominal muscles followed by extension of the hind limbs) for a period of 10-20 minutes.

-

Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group using the following formula: % Inhibition = [ (Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group ] x 100

Experimental Workflow for Acetic Acid-Induced Writhing Test

Carrageenan-Induced Paw Edema (Inflammation)

This model evaluates the anti-inflammatory activity of a compound by measuring its ability to reduce paw swelling induced by the injection of carrageenan.

Materials:

-

Male Wistar rats (150-200 g)

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose in water)

-

Carrageenan solution (1% w/v in sterile saline)

-

Plethysmometer or digital calipers

Procedure:

-

Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Administer this compound or vehicle orally (p.o.) at the desired doses.

-

After a set pre-treatment time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

The increase in paw volume is calculated as the difference between the paw volume at each time point and the initial paw volume.

-

The percentage of inhibition of edema is calculated for each group compared to the vehicle control group at each time point using the following formula: % Inhibition = [ (Mean edema in control group - Mean edema in treated group) / Mean edema in control group ] x 100

Conclusion

This compound is a valuable research tool for investigating the role of the EP1 receptor in pain and inflammation. Its high potency and selectivity make it a suitable compound for preclinical studies aimed at validating the EP1 receptor as a therapeutic target. The experimental protocols detailed in this guide provide a framework for the in vivo evaluation of this compound and other EP1 antagonists. Further research is warranted to fully characterize the dose-response relationship, pharmacokinetic profile, and therapeutic potential of this compound in various models of pain and inflammation.

References

- 1. A prostaglandin E2 receptor subtype EP1 receptor antagonist (ONO-8711) reduces hyperalgesia, allodynia, and c-fos gene expression in rats with chronic nerve constriction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. EP1 antagonists for the treatment of inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

SC-51322: A Technical Overview of its Potential in Neuropathic Pain Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuropathic pain, a debilitating condition arising from nerve damage, remains a significant therapeutic challenge. Prostaglandin (B15479496) E2 (PGE2), acting through its various receptors, is a key mediator of pain and inflammation. The E-prostanoid 1 (EP1) receptor, a subtype of the PGE2 receptors, has emerged as a promising target for the development of novel analgesics. SC-51322 is a potent and selective antagonist of the EP1 receptor, and this document provides a comprehensive technical guide on its role and potential application in preclinical models of neuropathic pain. While direct quantitative data for this compound in canonical neuropathic pain models remains limited in publicly accessible literature, this guide synthesizes the available information on its analgesic properties, the underlying mechanism of action through the EP1 signaling pathway, and detailed experimental protocols for assessing its efficacy. To provide a tangible example of the potential of EP1 receptor antagonism in this domain, data from studies on a structurally similar EP1 antagonist, ONO-8711, in a neuropathic pain model are presented.

Introduction to this compound and the EP1 Receptor in Neuropathic Pain

This compound is a selective and potent antagonist of the prostaglandin E2 (PGE2) receptor subtype 1 (EP1).[1] The EP1 receptor is a G-protein coupled receptor that, upon activation by its ligand PGE2, couples to the Gq alpha subunit of the G protein. This initiates a signaling cascade involving phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The subsequent increase in intracellular Ca2+ concentration activates various downstream signaling pathways, including protein kinase C (PKC), which can modulate neuronal excitability and contribute to pain sensitization.[2][3]

In the context of neuropathic pain, the expression of EP1 receptors has been shown to be upregulated in the sciatic nerves of rats following chronic constriction injury (CCI), a widely used model of neuropathic pain.[4] This upregulation is observed in infiltrating macrophages and Schwann cells, suggesting a role for the EP1 receptor in the neuroinflammatory processes that drive neuropathic pain.[4] Antagonism of the EP1 receptor is therefore a rational approach to mitigating neuropathic pain by blocking the downstream effects of PGE2 in the peripheral and central nervous systems.

Preclinical Analgesic Activity of EP1 Receptor Antagonists

To illustrate the therapeutic potential of EP1 antagonism in neuropathic pain, data from studies on a similar selective EP1 receptor antagonist, ONO-8711, are presented below.

Efficacy of ONO-8711 in the Chronic Constriction Injury (CCI) Model

A study investigating the effect of the EP1 receptor antagonist ONO-8711 in the CCI model in rats demonstrated a significant reduction in both mechanical hyperalgesia and allodynia.[6][7]

| Compound | Animal Model | Pain Assessment | Dosing Regimen | Key Findings | Reference |

| ONO-8711 | Rat, Chronic Constriction Injury (CCI) | Mechanical Hyperalgesia, Mechanical Allodynia | Oral administration, once daily from day 8 to 14 post-surgery | Significant reduction in hyperalgesia and allodynia on day 15. A single dose on day 8 also produced significant, though transient (1-2 hours), analgesic effects. | [6] |

This table summarizes data for ONO-8711 as a surrogate to demonstrate the potential of EP1 antagonists in neuropathic pain, due to the lack of specific published data for this compound in these models.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of this compound in neuropathic pain models.

Chronic Constriction Injury (CCI) Model of Neuropathic Pain in Rats

The CCI model is a widely used surgical model that mimics the symptoms of neuropathic pain in humans.

Protocol:

-

Animal Preparation: Adult male Sprague-Dawley rats (200-250 g) are used. The animals are housed under standard laboratory conditions with ad libitum access to food and water.

-

Anesthesia: The rats are anesthetized with an appropriate anesthetic agent (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).

-

Surgical Procedure:

-

The left sciatic nerve is exposed at the mid-thigh level through a small incision.

-

Proximal to the sciatic trifurcation, four loose ligatures of 4-0 chromic gut are tied around the nerve with about 1 mm spacing between them.

-

The ligatures are tightened until they just elicit a brief twitch in the corresponding hind limb. The goal is to reduce blood flow to the nerve without arresting it completely.

-

The muscle and skin are then closed in layers.

-

-

Post-operative Care: Animals are monitored during recovery from anesthesia and provided with appropriate post-operative analgesia for the first 24-48 hours (e.g., buprenorphine).

-

Behavioral Testing: Behavioral signs of neuropathic pain, such as mechanical allodynia and thermal hyperalgesia, typically develop within a week and can be assessed starting from day 7 post-surgery.

Assessment of Mechanical Allodynia: Von Frey Test

Mechanical allodynia, a hallmark of neuropathic pain, is the perception of pain in response to a normally non-painful stimulus. The von Frey test is the gold-standard method for its assessment.

Protocol:

-

Acclimatization: Rats are placed in individual Plexiglas chambers on a raised wire mesh floor and allowed to acclimate for at least 15-20 minutes before testing.

-

Stimulation: A series of calibrated von Frey filaments with increasing bending forces are applied to the plantar surface of the hind paw.

-

Withdrawal Threshold Determination: The 50% paw withdrawal threshold is determined using the up-down method. The test begins with a filament in the middle of the force range. If the animal withdraws its paw, a weaker filament is used next. If there is no response, a stronger filament is used.

-

Data Analysis: The pattern of responses is used to calculate the 50% paw withdrawal threshold in grams. A significant decrease in the withdrawal threshold in the injured paw compared to the contralateral paw or baseline indicates mechanical allodynia.

Drug Administration

This compound can be administered through various routes, including oral (p.o.), intraperitoneal (i.p.), or intrathecal (i.t.), depending on the experimental design.

Protocol for Intrathecal (i.t.) Injection:

-

Animal Restraint: The rat is gently restrained.

-

Injection Site: The injection is made between the L5 and L6 vertebrae.

-

Procedure: A 30-gauge needle is inserted into the subarachnoid space. A flick of the tail is often observed upon successful entry into the intrathecal space.

-

Injection Volume: A small volume (typically 10-20 µL) of the drug solution is injected slowly.

Signaling Pathways and Experimental Workflows

EP1 Receptor Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the activation of the EP1 receptor by PGE2.

Caption: EP1 Receptor Signaling Pathway in Nociceptive Neurons.

Experimental Workflow for Evaluating this compound in a Neuropathic Pain Model

The following diagram outlines a typical experimental workflow for assessing the efficacy of this compound in a preclinical model of neuropathic pain.

Caption: Experimental workflow for preclinical assessment of this compound.

Conclusion

This compound, as a potent and selective EP1 receptor antagonist, holds theoretical promise for the treatment of neuropathic pain. The upregulation of EP1 receptors in injured nerves and the analgesic efficacy of other EP1 antagonists in relevant preclinical models provide a strong rationale for its investigation in this indication. This technical guide has outlined the mechanism of action, relevant experimental protocols, and a framework for the preclinical evaluation of this compound. Further studies providing direct, quantitative evidence of the efficacy of this compound in established neuropathic pain models are warranted to fully elucidate its therapeutic potential for this challenging condition.

References

- 1. This compound | EP1 antagonist | Probechem Biochemicals [probechem.com]

- 2. Prostaglandin EP1 receptor - Wikipedia [en.wikipedia.org]

- 3. The Role of Prostaglandin E1 as a Pain Mediator through Facilitation of Hyperpolarization-Activated Cyclic Nucleotide-Gated Channel 2 via the EP2 Receptor in Trigeminal Ganglion Neurons of Mice [mdpi.com]

- 4. | BioWorld [bioworld.com]

- 5. Assay: Tested in vivo for the analgesic activity by measuring the inhibition of phenyl-p-quinone- induced writhing (PQW) in mice upon subcutaneous ad... - ChEMBL [ebi.ac.uk]

- 6. A prostaglandin E2 receptor subtype EP1 receptor antagonist (ONO-8711) reduces hyperalgesia, allodynia, and c-fos gene expression in rats with chronic nerve constriction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

SC-51322: A Technical Guide to a Selective EP1 Receptor Antagonist in Inflammatory Response

For Researchers, Scientists, and Drug Development Professionals

Abstract

SC-51322 is a potent and selective antagonist of the prostaglandin (B15479496) E2 (PGE2) receptor subtype 1 (EP1).[1][2] This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, its role in the inflammatory response, and detailed experimental protocols for its evaluation. Prostaglandin E2 is a key mediator of inflammation, and its effects are transduced by four distinct G-protein coupled receptors, EP1, EP2, EP3, and EP4. The EP1 receptor, coupled to the Gq protein, mediates inflammatory pain and other aspects of the inflammatory cascade. By selectively targeting the EP1 receptor, this compound offers a focused approach to modulating PGE2-driven inflammation, with potential therapeutic applications in pain and other inflammatory conditions. This document serves as a comprehensive resource for researchers and drug development professionals working with or interested in the therapeutic potential of EP1 receptor antagonism.

Introduction to this compound

This compound, chemically known as 8-chlorodibenz[b,f][1][3]oxazepine-10(11H)-carboxylic acid, 2-[3-[2-(furanylmethyl)thio]-1-oxopropyl]hydrazide, is a well-characterized selective antagonist of the prostaglandin E2 EP1 receptor. Its selectivity for the EP1 receptor allows for the specific investigation of the role of this receptor in various physiological and pathological processes, particularly in the context of inflammation and pain.

Mechanism of Action: Targeting the EP1 Receptor Signaling Pathway

Prostaglandin E2 (PGE2) is a principal mediator of inflammation, eliciting a wide range of biological effects, including vasodilation, fever, and pain. These effects are mediated through its interaction with four distinct receptor subtypes: EP1, EP2, EP3, and EP4, each coupled to different intracellular signaling pathways.

The EP1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit. Upon binding of PGE2, the activated Gq protein stimulates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, triggers a cascade of downstream signaling events that contribute to the inflammatory response, including the activation of transcription factors and the production of pro-inflammatory mediators.

This compound acts as a competitive antagonist at the EP1 receptor, blocking the binding of PGE2 and thereby inhibiting the initiation of this signaling cascade. This targeted inhibition of the EP1 pathway forms the basis of its anti-inflammatory and analgesic properties.

Data Presentation: Quantitative Analysis of this compound Activity

The potency and efficacy of this compound have been quantified through various in vitro and in vivo assays. The following tables summarize the key quantitative data available for this compound.

Table 1: In Vitro Receptor Affinity and Potency of this compound

| Parameter | Value | Assay Type | Description |

| pA2 | 8.1[1][2] | Functional Antagonism Assay | The negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. |

| Ki | 13.8 nM | Radioligand Binding Assay | The inhibition constant, representing the affinity of the antagonist for the receptor. |

Table 2: In Vivo Analgesic Activity of this compound

| Parameter | Value | Animal Model | Assay Type |

| ED50 | 0.9 mg/kg | Mouse | Acetic Acid-Induced Writhing Test |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Acetic Acid-Induced Writhing Test for Analgesic Activity

This in vivo assay is a standard method for evaluating the efficacy of peripherally acting analgesics. The intraperitoneal injection of acetic acid induces a characteristic writhing response in mice, which is a manifestation of visceral pain. The reduction in the number of writhes following administration of a test compound is a measure of its analgesic effect.

Experimental Workflow:

Detailed Protocol:

-

Animals: Male Swiss-Webster mice (or a similar strain) weighing 20-25 g are used. Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and access to food and water ad libitum. They are acclimated to the experimental environment for at least one week prior to the study.

-

Groups: Animals are randomly assigned to treatment groups (n=6-10 per group), including a vehicle control group, one or more this compound dose groups, and a positive control group (e.g., indomethacin).

-

Drug Administration: this compound is suspended in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in water) and administered orally (p.o.) or intraperitoneally (i.p.) at the desired doses (e.g., 0.1, 0.3, 1, 3 mg/kg). The vehicle is administered to the control group. A standard non-steroidal anti-inflammatory drug (NSAID) is used as a positive control.

-

Induction of Writhing: 30-60 minutes after drug administration, each mouse is injected intraperitoneally with a 0.6% solution of acetic acid in saline (10 mL/kg body weight).

-

Observation: Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber. After a 5-minute latency period, the number of writhes (characterized by abdominal constrictions and stretching of the hind limbs) is counted for a 20-minute period.

-

Data Analysis: The mean number of writhes for each group is calculated. The percentage of analgesic activity (inhibition of writhing) is calculated using the following formula: % Inhibition = [(Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group] x 100. The ED50 (the dose that produces 50% of the maximal effect) can be determined by regression analysis of the dose-response data.

EP1 Receptor Radioligand Binding Assay

This in vitro assay is used to determine the binding affinity (Ki) of this compound for the EP1 receptor. It involves a competition experiment between a radiolabeled ligand (e.g., [3H]PGE2) and the unlabeled test compound (this compound) for binding to membranes prepared from cells expressing the EP1 receptor.

Detailed Protocol:

-

Membrane Preparation: Membranes are prepared from a cell line stably expressing the human EP1 receptor (e.g., HEK293 or CHO cells). Cells are harvested, homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4), and centrifuged to pellet the membranes. The membrane pellet is washed and resuspended in the assay buffer.

-

Binding Assay: The assay is performed in a 96-well plate format. Each well contains:

-

A fixed concentration of the radiolabeled ligand (e.g., [3H]PGE2, typically at a concentration close to its Kd).

-

Increasing concentrations of the unlabeled competitor, this compound.

-

A fixed amount of the membrane preparation.

-

-

Incubation: The plates are incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters (representing the bound ligand) is measured by liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled EP1 ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Intracellular Calcium Mobilization Assay

This in vitro functional assay measures the ability of this compound to antagonize PGE2-induced increases in intracellular calcium in cells expressing the EP1 receptor.

Detailed Protocol:

-

Cell Culture and Dye Loading: Cells stably expressing the human EP1 receptor (e.g., HEK293 or CHO cells) are seeded in a 96-well plate. On the day of the assay, the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a suitable buffer for 30-60 minutes at 37°C.

-

Compound Incubation: After washing to remove excess dye, the cells are incubated with various concentrations of this compound or vehicle for a short period (e.g., 10-20 minutes).

-

Stimulation and Measurement: The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation). A baseline fluorescence reading is taken, and then the cells are stimulated with a fixed concentration of PGE2 (typically the EC80 concentration for calcium mobilization). The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is monitored over time.

-

Data Analysis: The peak fluorescence response is measured for each well. The inhibitory effect of this compound is calculated as the percentage reduction in the PGE2-induced response. The IC50 value (the concentration of this compound that causes 50% inhibition of the PGE2 response) is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the EP1 receptor in inflammatory processes. Its high potency and selectivity make it an ideal probe for dissecting the contribution of this specific PGE2 receptor subtype to pain, inflammation, and other pathophysiological conditions. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to further explore the therapeutic potential of EP1 receptor antagonism and to develop novel anti-inflammatory and analgesic agents. As our understanding of the complexities of the inflammatory response continues to grow, targeted therapies like this compound will play an increasingly important role in the development of more effective and safer treatments for a wide range of inflammatory disorders.

References

Methodological & Application

Application Notes and Protocols for SC-51322 Administration in Animal Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

SC-51322 is a potent and selective antagonist of the prostaglandin (B15479496) E2 (PGE2) receptor subtype 1 (EP1). It has demonstrated analgesic properties in preclinical studies.[1] This document provides detailed application notes and protocols for the administration of this compound in animal studies, focusing on its use as an analgesic and anti-inflammatory agent. The protocols outlined below are based on established methodologies for similar compounds and general practices in preclinical research. Due to the limited availability of specific in vivo data for this compound, the provided dosage and formulation parameters should be considered as starting points for experimental design and optimization.

Mechanism of Action: EP1 Receptor Antagonism

Prostaglandin E2 (PGE2) is a key inflammatory mediator that exerts its effects through four G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4. The EP1 receptor, upon binding PGE2, couples to Gq proteins, leading to the activation of phospholipase C (PLC). This initiates a signaling cascade that results in an increase in intracellular calcium concentration ([Ca2+]).[2][3][4] This elevation in intracellular calcium is associated with various physiological and pathophysiological processes, including pain sensitization and inflammation.

This compound acts as a competitive antagonist at the EP1 receptor, thereby blocking the downstream signaling cascade initiated by PGE2. This mechanism of action underlies its potential therapeutic effects as an analgesic and anti-inflammatory agent.

Caption: Prostaglandin E2 (PGE2) EP1 Receptor Signaling Pathway and the inhibitory action of this compound.

Compound Information and Formulation

| Parameter | Value | Reference |

| Molecular Weight | 457.93 g/mol | [1] |

| Formula | C₂₂H₂₀ClN₃O₄S | [1] |

| CAS Number | 146032-79-3 | [1] |

| Purity | ≥98% (HPLC) | [1] |

| Storage | Store at -20°C | [1] |

Vehicle Selection and Formulation Protocol:

Suggested Vehicles (in order of preference):

-

0.5% (w/v) Methylcellulose (B11928114) (MC) in sterile water: A commonly used suspending agent for oral administration.

-

10% (v/v) Dimethyl sulfoxide (B87167) (DMSO) in corn oil: Suitable for compounds with low aqueous solubility.

-

20% (w/v) Hydroxypropyl-β-cyclodextrin (HPβCD) in sterile saline: Can be used to enhance the solubility of hydrophobic compounds.

Protocol for Preparation of a 1 mg/mL Suspension in 0.5% Methylcellulose (for oral gavage):

-

Prepare 0.5% Methylcellulose (MC) solution:

-

Heat half of the final required volume of sterile water to 60-70°C.

-

Slowly add the methylcellulose powder while stirring to disperse.

-

Add the remaining volume of cold sterile water and continue to stir until a clear, viscous solution is formed.

-

Allow the solution to cool to room temperature.

-

-

Prepare the this compound suspension:

-

Weigh the required amount of this compound powder.

-

Triturate the powder with a small volume of the 0.5% MC solution to form a smooth paste.

-

Gradually add the remaining 0.5% MC solution while continuously stirring or vortexing to achieve the final desired concentration (e.g., 1 mg/mL).

-

Visually inspect for homogeneity. The suspension should be uniformly dispersed.

-

Prepare fresh daily and store at 4°C, protected from light. Bring to room temperature before administration.

-

Administration Protocols for Animal Studies

The choice of administration route depends on the experimental design, desired pharmacokinetic profile, and the specific animal model.

Oral Gavage (PO)

Oral gavage is a precise method for delivering a specific dose.

Experimental Workflow for Oral Gavage:

Caption: A generalized workflow for oral gavage administration in animal studies.

Protocol for Oral Gavage in Mice:

-

Animals: Use appropriate strains of mice (e.g., C57BL/6, BALB/c) of a specified age and weight.

-

Acclimatization: Allow animals to acclimate to the facility for at least one week before the experiment.

-

Dose Calculation: Calculate the volume to be administered based on the animal's body weight and the desired dose. A typical administration volume for mice is 5-10 mL/kg.

-

Administration:

-

Gently restrain the mouse.

-

Use a sterile, flexible gavage needle appropriate for the size of the mouse.

-

Introduce the needle into the esophagus and gently advance it into the stomach.

-

Slowly administer the calculated volume of the this compound suspension.

-

-

Post-administration Monitoring: Observe the animal for any signs of distress or adverse effects.

Intraperitoneal (IP) Injection

IP injection allows for rapid absorption of the compound.

Protocol for Intraperitoneal Injection in Mice:

-